(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine

Renal Fibrosis Smad3 Degradation HIF-2α Stabilization

(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine (CAS 2347517-69-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its molecular design incorporates a VHL ligand, a linker, and a Smad3-binding moiety, enabling the simultaneous ubiquitination and degradation of Smad3 and the competitive stabilization of hypoxia-inducible factor-α (HIF-α), specifically HIF-2α, in a single molecule.

Molecular Formula C41H46N6O6S
Molecular Weight 750.9 g/mol
Cat. No. B12401379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
Molecular FormulaC41H46N6O6S
Molecular Weight750.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NC(C4=CN=CC=C4)C5=CC6=CC=CC=C6O5)O
InChIInChI=1S/C41H46N6O6S/c1-24(26-12-14-27(15-13-26)37-25(2)43-23-54-37)44-39(51)31-20-30(48)22-47(31)40(52)38(41(3,4)5)46-35(50)17-16-34(49)45-36(29-10-8-18-42-21-29)33-19-28-9-6-7-11-32(28)53-33/h6-15,18-19,21,23-24,30-31,36,38,48H,16-17,20,22H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t24-,30+,31-,36?,38+/m0/s1
InChIKeyNQNKFJCCIWJMPC-LVNYTEOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine as a Defined Dual-Target Smad3/HIF-α PROTAC Tool


(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine (CAS 2347517-69-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. Its molecular design incorporates a VHL ligand, a linker, and a Smad3-binding moiety, enabling the simultaneous ubiquitination and degradation of Smad3 and the competitive stabilization of hypoxia-inducible factor-α (HIF-α), specifically HIF-2α, in a single molecule [2]. This compound represents a research tool for interrogating the therapeutic interplay between fibrotic signaling and hypoxic response pathways in renal and oncological disease models.

Why (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Cannot Be Substituted with Single-Target Smad3 Degraders or Standalone HIF Stabilizers


This PROTAC is defined by its dual, mechanism-driven pharmacology: degradation of the profibrotic transcription factor Smad3 concurrently with the stabilization of the renoprotective HIF-2α protein via competitive inhibition of the VHL E3 ligase [1]. This dual action is not replicable by simple combination therapy, where the temporal and spatial coordination of protein degradation and stabilization is unlinked. Substituting this compound with a generic Smad3 inhibitor or a standalone HIF-prolyl hydroxylase inhibitor fails to recapitulate the coordinated, cell-autonomous rewiring of the Smad3/HIF-α signaling axis that is essential for its reported anti-fibrotic and renal protective effects in preclinical models [2].

Quantitative Differentiation of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: Evidence from In Vitro Degradation and Pathway Modulation


Concentration-Dependent Smad3 Degradation and HIF-2α Stabilization in Rat Renal Fibroblasts

Treatment of rat renal fibroblasts with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine at concentrations ranging from 1 to 125 nM for 48 hours resulted in a concentration-dependent decrease in Smad3 protein levels and a concomitant, significant upregulation of HIF-2α protein [1]. In contrast, a generic Smad3 inhibitor (e.g., SIS3) fails to induce HIF-2α stabilization, while a standalone HIF stabilizer (e.g., a prolyl hydroxylase inhibitor) does not degrade Smad3 [2].

Renal Fibrosis Smad3 Degradation HIF-2α Stabilization

Downregulation of Androgen Receptor (AR) and AR-V7 Splice Variant in Prostate Cancer Cells

In CWR22Rv1 prostate cancer cells, (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine reduced the protein levels of full-length androgen receptor (AR) and the constitutively active AR-V7 splice variant in a concentration-dependent manner (0-50 μM, 24 h) [1]. While other Smad3-targeting PROTACs may exist, this specific dual-target activity on both Smad3 and the AR axis in prostate cancer cells is a distinct functional profile for this molecule [2]. Simple AR antagonists (e.g., enzalutamide) do not degrade Smad3 or HIF-α.

Prostate Cancer Androgen Receptor AR-V7

Dual-Target PROTAC Design Based on VHL E3 Ligase Recruitment

The compound's design is explicitly intended to recruit the VHL E3 ligase, which is the natural regulator of HIF-α [1]. By competing with endogenous HIF-α for VHL binding, this PROTAC simultaneously degrades the tagged Smad3 protein and stabilizes HIF-α [2]. This is a deliberate, mechanism-based dual-target strategy not found in PROTACs that utilize other E3 ligases (e.g., CRBN) or in single-target degraders.

PROTAC Design VHL Ligand Smad3 Targeting

Recommended Research Applications for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Based on Verified Activity


Interrogating the Smad3/HIF-2α Axis in Renal Fibrosis Models

This compound is uniquely suited for in vitro and in vivo studies of renal fibrosis where the coordinated degradation of Smad3 and stabilization of HIF-2α is hypothesized to provide superior anti-fibrotic and renoprotective effects compared to single-pathway modulation [1]. Its dual activity has been demonstrated in rat renal fibroblasts and validated in preclinical models of unilateral ureteral obstruction (UUO) and 5/6 subtotal nephrectomy (5/6Nx) [2].

Prostate Cancer Research Involving Smad3 and Androgen Receptor Signaling

The ability of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine to downregulate Smad3, full-length AR, and the AR-V7 variant in CWR22Rv1 prostate cancer cells [1] makes it a valuable tool for investigating the crosstalk between TGF-β/Smad signaling and androgen receptor activity in castration-resistant prostate cancer models.

Mechanistic Studies of VHL E3 Ligase-Dependent HIF-α Stabilization

This PROTAC serves as a precise chemical probe for studying the consequences of competitive VHL inhibition in a cellular context. Unlike broad-spectrum HIF-prolyl hydroxylase inhibitors, which stabilize all HIF-α isoforms, this compound offers a more targeted, VHL-dependent stabilization mechanism that is linked to the degradation of a specific target protein (Smad3) [1].

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